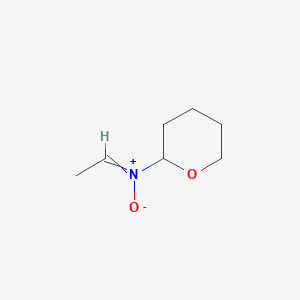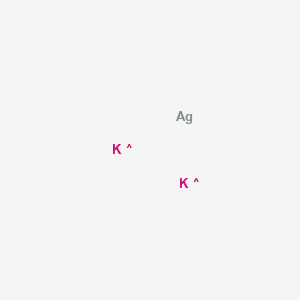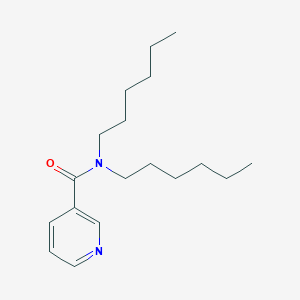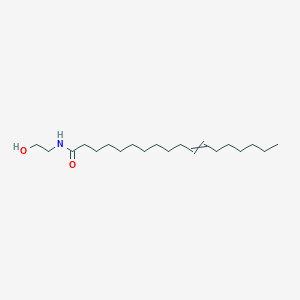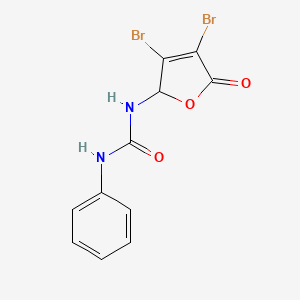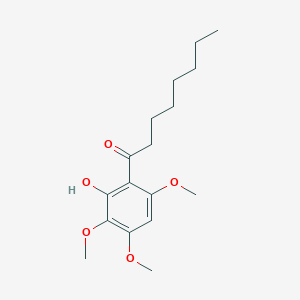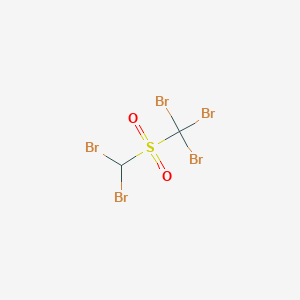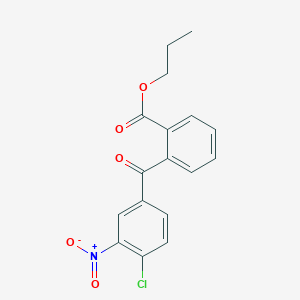
Propyl 2-(4-chloro-3-nitrobenzoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-(4-chloro-3-nitrobenzoyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a propyl ester group attached to a benzoyl moiety, which is further substituted with a 4-chloro-3-nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-(4-chloro-3-nitrobenzoyl)benzoate typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where benzene undergoes acylation with propanoyl chloride in the presence of aluminum chloride (AlCl3) to form the acylated product. This is followed by nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group. The final step involves esterification with propanol to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-(4-chloro-3-nitrobenzoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) and palladium on carbon (Pd/C).
Reduction: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Hydrolysis: Formation of the corresponding carboxylic acid.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl 2-(4-chloro-3-nitrobenzoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propyl 2-(4-chloro-3-nitrobenzoyl)benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which may further interact with biological targets. The exact molecular pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-nitrobenzoyl)benzoic acid: Similar structure but lacks the propyl ester group.
4-Chloro-3-nitrobenzoic acid: Contains the nitro and chloro substituents but lacks the benzoyl and propyl ester groups.
Propyl 4-chloro-3-nitrobenzoate: Similar ester group but different substitution pattern on the benzene ring.
Uniqueness
Propyl 2-(4-chloro-3-nitrobenzoyl)benzoate is unique due to the combination of its ester, nitro, and chloro substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
140861-43-4 |
|---|---|
Molecular Formula |
C17H14ClNO5 |
Molecular Weight |
347.7 g/mol |
IUPAC Name |
propyl 2-(4-chloro-3-nitrobenzoyl)benzoate |
InChI |
InChI=1S/C17H14ClNO5/c1-2-9-24-17(21)13-6-4-3-5-12(13)16(20)11-7-8-14(18)15(10-11)19(22)23/h3-8,10H,2,9H2,1H3 |
InChI Key |
FZWAEVWZZPAIRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


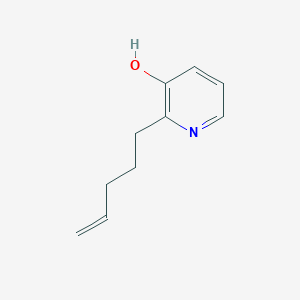
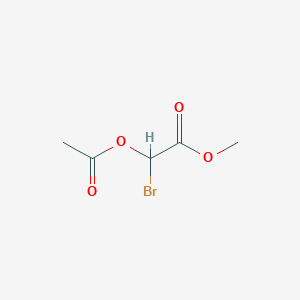

![{[4-(Pentamethyldisilanyl)phenyl]methylidene}propanedinitrile](/img/structure/B14270773.png)
![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
